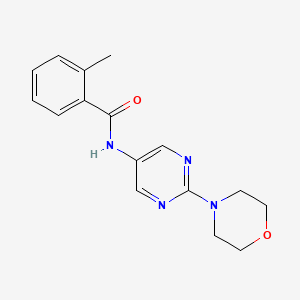

2-甲基-N-(2-吗啉嘧啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide is a chemical entity that appears to be related to various synthesized benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures suggest its relevance in the field of medicinal chemistry, particularly in the synthesis of compounds with potential gastroprokinetic activity and as muscarinic agonists.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that yield various benzamide derivatives. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a muscarinic agonist, was achieved in nine steps with an overall yield of 36% . Similarly, a series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives were synthesized and examined for their gastroprokinetic activity . These syntheses typically involve the condensation of different starting materials, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by further chemical reactions to obtain the desired products .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety linked to various other functional groups. In the context of the provided papers, the structures include morpholine rings and substituted amino groups, which are crucial for the biological activity of these compounds. The specific interactions and conformations of these molecular structures are likely to influence their binding to biological targets, such as muscarinic receptors or gastrointestinal motility pathways .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are complex and require precise conditions for successful outcomes. Bromination, dehydration, and cyclization are key steps in the synthesis of muscarinic agonists . The condensation reactions are also pivotal for the formation of pyrido[3,4-d]pyrimidines, which are structurally related to the compound of interest . These reactions are carefully orchestrated to ensure the introduction of the correct functional groups at the desired positions on the benzamide scaffold.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide are not explicitly detailed in the provided papers, the properties of similar benzamide derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit varying solubilities in organic solvents or water, depending on the nature of their substituents. The presence of morpholine and substituted amino groups can also affect the compound's pKa, making it more basic or acidic . The chemical stability and reactivity of these compounds are influenced by their molecular structure, which is designed to interact with biological targets while withstanding metabolic degradation.

科学研究应用

合成和生物活性

抗炎和镇痛剂:源自维斯那金酮和凯利酮的新型杂环化合物已显示出显着的抗炎和镇痛活性。这些包括衍生物,例如 N-(噻唑并[3, 2-a]嘧啶)-3-甲基苯并二呋喃-2-甲酰胺,它们被确定为 COX-2 抑制剂,具有相当的镇痛和抗炎特性,与双氯芬酸钠等标准药物相比 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

抗癌活性:N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 等化合物的合成通过选择性抑制组蛋白脱乙酰酶 (HDAC) 展示出有效的抗癌活性,在癌症治疗中显示出前景 (周等人,2008)。

帕金森氏症研究:诸如 (4-((5-氯-4-(甲基氨基)嘧啶-2-基)氨基)-3-甲氧基苯基)(吗啉代)甲酮 (HG-10-102-01) 等衍生物已被合成用于使用 PET 扫描对帕金森氏症中的 LRRK2 酶进行成像,表明其在推进神经疾病研究方面的潜力 (王、高、徐和郑,2017)。

抗菌活性:新型 2-(取代氨基)烷基硫代嘧啶-4(3H)-酮的合成已显示出针对各种细菌和真菌菌株的潜在抗菌剂,突出了嘧啶衍生物的多样化治疗应用 (Attia 等人,2013)。

生化分析

Biochemical Properties

2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as kinases, which are crucial in regulating various cellular processes. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. For instance, it has been shown to inhibit RAF kinases, which are involved in the MAPK/ERK signaling pathway . This inhibition can lead to altered cellular responses, including changes in cell proliferation and survival.

Cellular Effects

The effects of 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound has been observed to reduce cell proliferation and induce apoptosis by inhibiting the RAF/MEK/ERK pathway . Additionally, it can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. The compound’s impact on cellular metabolism includes changes in the metabolic flux and the levels of various metabolites, which can further influence cell function and viability.

Molecular Mechanism

At the molecular level, 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, preventing ATP from binding and thus inhibiting kinase activity . This inhibition leads to a cascade of effects, including the suppression of downstream signaling pathways and changes in gene expression. The compound can also induce conformational changes in the target enzymes, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

The temporal effects of 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function, including reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects.

Metabolic Pathways

2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and clearance from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and efficacy, with higher concentrations in target tissues leading to more pronounced effects.

Subcellular Localization

The subcellular localization of 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles. Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

属性

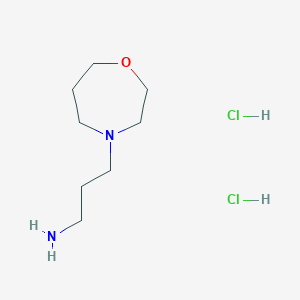

IUPAC Name |

2-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)15(21)19-13-10-17-16(18-11-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSQCUFJMVCSQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B3018078.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)

![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)